N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, also known as tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate, is a versatile building block used in organic synthesis for the preparation of various complex molecules. Its specific applications in scientific research primarily focus on:
The key advantages of N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde in research include:
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of approximately 227.3 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during
Several methods have been reported for synthesizing N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde:
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde finds applications in various fields:
Several compounds share structural similarities with N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde. These include:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Cis 2-Amino-2-methyl-cyclopentanecarboxylic acid | Lacks Boc protection; used in peptide synthesis | |
| N-Boc-cis 2-Amino-3-methylcyclobutanecarbaldehyde | Similar Boc protection; different ring structure | |
| N-Boc-trans 2-Amino-2-methylcyclopentanecarbaldehyde | Trans isomer; different stereochemistry |
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is unique due to its specific cis configuration and the presence of both an amino and an aldehyde functional group within a cyclopentane framework, which may influence its reactivity and potential applications compared to other similar compounds .
The synthesis of N-Boc-(±)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde (CAS: 1335031-56-5) emerged from advances in stereoselective organic chemistry during the early 21st century. Its development paralleled the growing demand for chiral aldehydes in peptide and foldamer research. Early methodologies relied on multi-step sequences involving asymmetric Michael additions or enzymatic resolutions, but the advent of one-pot reduction strategies using CDI/DIBAL-H (1,1′-carbonyldiimidazole/diisobutylaluminum hydride) streamlined production. This compound’s discovery filled a critical niche in accessing constrained γ-amino acid derivatives, enabling precise control over molecular conformations in synthetic scaffolds.
This aldehyde’s cis-1,2-disubstituted cyclopentane backbone introduces unique stereoelectronic properties, making it invaluable for:
Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations while allowing deprotection under mild acidic conditions.
Primary research objectives focus on: